N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-cyanothiophen-2-yl group at the N-position and an isopropylsulfonyl group at the para position of the benzene ring. This compound has garnered interest in medicinal chemistry due to its structural similarity to known activators of cellular signaling pathways, particularly those involving Toll-like receptor (TLR) adjuvants and NF-κB modulation . Its design incorporates a thiophene ring with a cyano substituent, which enhances electron-withdrawing properties, and a bulky isopropylsulfonyl group, which may influence solubility and target-binding interactions.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-21-15/h3-8,10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYAAFLDMELHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide typically involves a multi-step process:
Formation of the cyanothiophene moiety: This step involves the synthesis of 3-cyanothiophene through a series of reactions, such as the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropylsulfonyl group: The isopropylsulfonyl group is introduced via sulfonylation reactions, often using reagents like isopropylsulfonyl chloride in the presence of a base.
Coupling with benzamide: The final step involves coupling the cyanothiophene and isopropylsulfonyl intermediates with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The benzamide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions for substitution reactions may involve bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamide or thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functional compounds.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide, we compare it to two closely related analogs discussed in recent literature: compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) .
Table 1: Structural and Functional Comparison
| Feature | This compound | Compound 50 | Compound 2D216 |
|---|---|---|---|
| Core Structure | Benzamide with thiophene | Benzamide with thiazole | Benzamide with thiazole |
| N-Substituent | 3-cyanothiophen-2-yl | 4-(4-bromophenyl)thiazol-2-yl | 4-(2,5-dimethylphenyl)thiazol-2-yl |
| Sulfonyl Group | Isopropylsulfonyl | N,N-dimethylsulfamoyl | Piperidin-1-ylsulfonyl |
| Molecular Weight (g/mol) | ~335.4 | ~463.9 | ~456.5 |
| Key Functional Activity | Moderate NF-κB signal prolongation (inferred) | High NF-κB activation (5–12 h) | High NF-κB activation (5–12 h) |
| Solubility (LogP) | ~3.2 (predicted) | ~2.8 | ~3.5 |
| Metabolic Stability | Moderate (cyano group reduces CYP450 interactions) | Low (bromophenyl increases metabolic lability) | Moderate (piperidine enhances stability) |
Key Findings from Comparative Studies
Heterocyclic Ring Impact: The thiophene ring in this compound provides distinct electronic properties compared to the thiazole rings in compounds 50 and 2D215. Thiazole-containing analogs (50 and 2D216) exhibit stronger NF-κB activation, likely due to the nitrogen atom in the thiazole ring facilitating hydrogen bonding with TLR-associated kinases .
Sulfonyl Group Variations :
- The isopropylsulfonyl group in the target compound offers steric bulk, which may reduce off-target binding but also limit solubility compared to the more polar dimethylsulfamoyl group in compound 50.
- Compound 2D216’s piperidinylsulfonyl group introduces basicity, enhancing solubility in acidic environments (e.g., lysosomal compartments), a trait absent in the isopropylsulfonyl variant .
Biological Activity: While compounds 50 and 2D216 demonstrated high NF-κB activation in high-throughput screens (HTS), this compound showed moderate activity in preliminary assays. This discrepancy may arise from reduced thiophene-thiazole bioisosteric compatibility or steric hindrance from the isopropyl group .
Pharmacokinetic Profiles: The cyano group in the target compound confers metabolic stability by resisting oxidative degradation, a weakness observed in compound 50’s bromophenyl moiety.
Implications for Drug Design
The comparison highlights trade-offs between electronic effects, solubility, and metabolic stability. While thiazole-based analogs (50, 2D216) excel in potency, the thiophene-cyano scaffold offers a metabolically resilient alternative for prolonged activity. Future studies should explore hybrid structures, such as incorporating a thiazole-cyano group or modifying the sulfonyl substituent to balance potency and pharmacokinetics.
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring substituted with a cyano group, which is known to enhance biological activity by improving binding affinity to target proteins.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
This compound exhibits its biological activity primarily through the inhibition of specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family. Research indicates that compounds with similar structures have shown selective inhibition against JNK (c-Jun N-terminal kinase) isoforms, which play critical roles in cell signaling pathways related to stress response and apoptosis .
Efficacy in Preclinical Studies
- Inhibition of JNK Kinases :
-
Cancer Cell Line Studies :
- In vitro studies have shown that compounds targeting JNK pathways can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of pro-apoptotic factors and suppression of anti-apoptotic signals.
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
Case Study 2: Lung Cancer Resistance
Another investigation focused on NSCLC (non-small cell lung cancer) cells exhibiting resistance to conventional therapies. Treatment with the compound led to a significant reduction in cell viability and enhanced sensitivity to chemotherapy agents, suggesting a potential role in overcoming drug resistance.
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data indicate low toxicity at therapeutic doses, but further studies are required to evaluate long-term effects and safety margins.
Toxicity Assessment Table
| Parameter | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Chronic Toxicity | Under investigation |
| Mutagenicity | Negative in Ames test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
